Fursultiamine

概要

説明

準備方法

フルスルチアミンは、天然に存在するチアミン誘導体であるアリチアミンから合成される。 合成経路には、特定の条件下でチアミンとテトラヒドロフルフリルジスルフィドを反応させてフルスルチアミンを生成することが含まれる . この反応は通常、目的の生成物を得るために、温度とpH条件を厳密に制御した環境を必要とする。工業生産方法には、同様の反応条件を用いた大規模合成が含まれるが、収率と純度を高めるために最適化されている。

化学反応の分析

フルスルチアミンは、酸化、還元、置換など、さまざまな化学反応を受ける。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれる。これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なる。 たとえば、フルスルチアミンの酸化は、ジスルフィド結合の形成につながる可能性があり、還元はこれらの結合を破壊してチオール基を形成する可能性がある .

科学研究への応用

フルスルチアミンは、化学、生物学、医学、産業において、幅広い科学研究への応用を持っている。 医学では、チアミン欠乏症の治療に使用されており、いくつかの非欠乏症の障害にも効果があることが示唆されている . 研究により、フルスルチアミンは、蝸牛における活性酸素種の蓄積を減少させることによって、薬物誘発性難聴を予防することができることが示されている . また、炎症と代謝の再プログラミングを抑制することで、脈絡膜新生血管形成を軽減する . さらに、フルスルチアミンは、その強力な抗酸化作用と抗炎症作用により、肺がんの増殖と転移を予防する可能性について研究されている .

科学的研究の応用

Cancer Prevention

Recent studies have shown that fursultiamine may prevent the growth of non-small cell lung cancer cells (A549) by inducing apoptosis. It activates apoptotic pathways and regulates the expression of various pro- and anti-apoptotic factors, suggesting its potential as a chemopreventive agent .

Key Findings :

- This compound treatment resulted in a dose-dependent decrease in A549 cell proliferation.

- Induction of caspase-3 activation and PARP cleavage was observed, indicating apoptosis .

Choroidal Neovascularization

This compound has been investigated for its therapeutic effects on choroidal neovascularization (CNV), a condition associated with age-related macular degeneration. In preclinical models, it significantly reduced vascular leakage and inflammatory cytokines, thereby alleviating CNV lesions .

Research Highlights :

- Decreased levels of IL-1β, IL-6, IL-8, and TNF-α were noted in treated models.

- Enhanced mitochondrial respiration was observed in retinal pigment epithelial cells treated with this compound under inflammatory conditions .

Ototoxicity Prevention

A groundbreaking study revealed that this compound protects against drug-induced ototoxicity caused by cisplatin and aminoglycoside antibiotics. It mitigates mitochondrial oxidative stress and reduces hair cell apoptosis, suggesting its potential use in protecting hearing during chemotherapy .

Study Insights :

- This compound pretreatment decreased active caspase-3 levels after ototoxic drug exposure.

- Restoration of mitochondrial membrane potential was noted, indicating protective effects on cochlear cells .

Thiamine Deficiency Treatment

This compound is effective in treating thiamine deficiency-related conditions. A notable case involved a patient with severe lactic acidosis due to biguanide toxicity who responded dramatically to high-dose this compound therapy. The patient showed rapid recovery of hemodynamic stability and normalization of cardiac function within days .

Case Studies

作用機序

フルスルチアミンは、体内のチアミンのバイオアベイラビリティを向上させることでその効果を発揮する。それはチアミンの脂溶性誘導体であり、水溶性チアミンよりも効率的に細胞膜を通過することができる。 細胞内に入ると、フルスルチアミンはチアミンに変換され、クエン酸回路やペントースリン酸回路など、さまざまな生化学的経路に関与する . これらの経路は、エネルギー生産とヌクレオチドやアミノ酸の合成に不可欠である。 フルスルチアミンはまた、抗酸化作用を示し、酸化ストレスを軽減し、細胞損傷を予防する .

類似の化合物との比較

フルスルチアミンは、その脂溶性とバイオアベイラビリティの向上が、チアミン誘導体の中でもユニークである。類似の化合物には、ベンフォチアミン(S-ベンゾイルチアミンO-モノホスフェート)とアリチアミンがある。 ベンフォチアミンは、水溶性チアミンと比較してバイオアベイラビリティが大幅に向上した、もう1つの脂溶性チアミン誘導体である . アリチアミンは、フルスルチアミンの前駆体であり、天然に存在するチアミン誘導体であり、類似の特性を持つが、バイオアベイラビリティは低い . フルスルチアミンの独自性は、細胞膜をより効率的に通過できることであり、チアミン欠乏症やその他の関連する状態のより効果的な治療となる。

類似化合物との比較

Fursultiamine is unique among thiamine derivatives due to its improved lipophilicity and bioavailability. Similar compounds include benfotiamine (S-benzoylthiamine O-monophosphate) and allithiamine. Benfotiamine is another lipophilic thiamine derivative that has been associated with significant improvements in bioavailability compared to water-soluble thiamine . Allithiamine, the precursor to this compound, is a naturally occurring thiamine derivative with similar properties but lower bioavailability . The uniqueness of this compound lies in its ability to cross cell membranes more efficiently, making it a more effective treatment for thiamine deficiency and other related conditions.

生物活性

Ibuprofen piconol is a derivative of ibuprofen, primarily recognized for its anti-inflammatory properties. This compound has gained attention in dermatology, particularly for its efficacy in treating acne vulgaris. Below, we will explore its biological activity, including hydrolysis kinetics, clinical studies, and relevant research findings.

Hydrolysis Kinetics

Ibuprofen piconol undergoes hydrolysis in biological fluids, converting into ibuprofen. A study examined the hydrolysis kinetics of ibuprofen piconol in various media, including plasma and whole blood. The results indicated that:

- Half-life of Hydrolysis :

- In plasma without anticoagulant: hours

- With citrate: hours

- With heparin: hours

- With EDTA: hours

The uptake of ibuprofen piconol by red blood cells was minimal, ranging from 0.4% to 4.1% across different concentrations tested .

Efficacy in Acne Vulgaris

Several clinical studies have evaluated the effectiveness of ibuprofen piconol as a topical treatment for acne vulgaris.

-

Study on BO-31 Cream :

- Participants : 100 patients with moderate to slight acne vulgaris.

- Dosage : Patients applied a cream containing 3% ibuprofen piconol twice daily for over four weeks.

- Results :

- Remarkably improved: 6 cases

- Definitely improved: 50 cases

- Some improvement: 29 cases

- No improvement: 11 cases

- Effective Ratio : Approximately 58.3% among evaluable cases.

- Side Effects : Reported in only one case (1.1%), which involved slight erythema that subsided after discontinuation .

- Evaluation of BO-36 Lotion :

Ibuprofen piconol primarily targets cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in mediating inflammation and pain response. By inhibiting these enzymes, ibuprofen piconol reduces the synthesis of prostaglandins, leading to decreased inflammation and pain relief .

Summary of Findings

| Study | Participants | Dosage | Improvement Rate | Side Effects |

|---|---|---|---|---|

| BO-31 Cream | 100 patients | 3% twice daily | Remarkably improved: 6; Definitely improved: 50; Some improvement: 29; No improvement: 11 | Slight erythema (1 case) |

| BO-36 Lotion | 100 patients | 3% lotion | Moderately improved: 87.1%; Improved: 57.0% | Minimal adverse effects |

特性

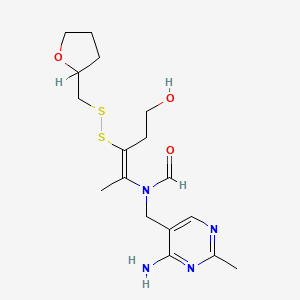

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(oxolan-2-ylmethyldisulfanyl)pent-2-en-2-yl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3S2/c1-12(16(5-6-22)26-25-10-15-4-3-7-24-15)21(11-23)9-14-8-19-13(2)20-17(14)18/h8,11,15,22H,3-7,9-10H2,1-2H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLXCMOFVBXEKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC2CCCO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023084 | |

| Record name | Fursultiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

804-30-8 | |

| Record name | Fursultiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=804-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fursultiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A1: Fursultiamine directly interferes with hepcidin binding to its receptor, ferroportin, by blocking the ferroportin C326 thiol residue essential for hepcidin binding [, ].

A2: By blocking hepcidin binding, this compound prevents hepcidin-induced ferroportin ubiquitination, endocytosis, and degradation. This allows for continuous cellular iron export despite the presence of hepcidin [, ].

A3: Yes, this compound has been shown to enhance mitochondrial respiration in retinal pigment epithelium (RPE) cells treated with lipopolysaccharide (LPS) []. It also attenuates hypoxia-induced aberrations in RPE cells, including lactate production and inhibitory phosphorylation of pyruvate dehydrogenase [].

A4: this compound has been shown to attenuate hypoxia-induced VEGF secretion and mitochondrial fission in primary human RPE cells. This suggests a potential role in regulating angiogenesis [].

ANone: The molecular formula of this compound is C17H26N4O6S2, and its molecular weight is 430.55 g/mol.

A6: While specific spectroscopic data wasn't detailed in the provided abstracts, a study used chemiluminescence properties for this compound detection []. This suggests potential applications of spectroscopic techniques for its characterization.

A7: this compound's stability in liquid formulations can be improved by adding gallic acid, its salt, or its ester. This suggests potential challenges with its stability in standard liquid formulations [].

ANone: Based on the provided abstracts, this compound does not exhibit direct catalytic properties. Its primary mechanism of action revolves around inhibiting the hepcidin-ferroportin interaction and modulating cellular processes.

A9: Yes, molecular docking studies have investigated the interaction of this compound with the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein and the viral 3CL protease [, ]. These studies suggest that this compound could potentially inhibit viral entry and replication.

A10: While both this compound and benfotiamine are lipid-soluble thiamine derivatives, they exhibit different mechanisms of action and pharmacological profiles []. For instance, benfotiamine, but not this compound, significantly elevated the phosphorylation level of glycogen synthase kinase-3α and -3β, and reduced their enzymatic activities in the amyloid precursor protein/presenilin-1 transgenic brain []. Thiamine itself and another derivative, benfotiamine, did not show the same hepcidin antagonism as this compound [].

A11: The need to enhance stability in liquid formulations by adding gallic acid or its derivatives suggests potential challenges in achieving optimal stability [].

A14: While not explicitly stated in the abstracts, the observation of this compound's effects on brain tissue in a study focusing on Alzheimer's disease [] implies it can cross the blood-brain barrier.

A15: Despite its in vitro potency, this compound's rapid conversion to inactive metabolites in vivo might limit its ability to consistently antagonize hepcidin's effects on serum iron levels [, ]. This highlights the need for further research to optimize its pharmacokinetic properties.

A17: Studies have utilized several animal models to explore the effects of this compound, including: * Laser-induced choroidal neovascularization mouse model [] * Athymic nude mice xenograft models for lung cancer [] and colon cancer []. * Mouse cochlear explant culture system [] * Amyloid precursor protein/presenilin-1 transgenic mice (Alzheimer's disease model) [] * Yellow catfish (Pelteobagrus fulvidraco) for Aeromonas veronii-induced ascites disease []

A18: In a laser-induced CNV mouse model, this compound significantly decreased vascular leakage, lesion size, and the number of both choroidal and retinal inflammatory cytokines []. This suggests potential therapeutic benefits for neovascular age-related macular degeneration.

A19: this compound pretreatment in mice reduced cisplatin and kanamycin-induced damage to both inner and outer hair cells in the cochlea []. This suggests a potential protective effect against drug-induced hearing loss.

A20: Chronic benfotiamine treatment enhanced spatial memory in amyloid precursor protein/presenilin-1 transgenic mice []. Additionally, it reduced amyloid plaque numbers and phosphorylated tau levels in the brains of these mice []. These findings highlight this compound's potential therapeutic benefits for Alzheimer's disease.

A21: While the provided abstracts don't directly mention resistance development to this compound, a study targeting HlyU in Vibrio vulnificus found that FTH treatment did not induce antivirulence resistance []. This suggests that this compound might be less prone to resistance development compared to traditional antibiotics.

A22: While generally considered safe, one case study reported a patient experiencing severe edema and weight gain potentially linked to marginal thiamine deficiency, which was successfully treated with this compound []. This case highlights the importance of monitoring patients for potential adverse effects.

A25: A highly sensitive chemiluminescence method based on the enhancement of the luminol-H2O2-fursultiamine system by silver nanoparticles has been developed for this compound quantification []. Additionally, HPLC methods have been used to determine this compound hydrochloride in pharmaceutical preparations [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。